REACTION_CXSMILES
|
BrC1C=CC(S)=C(C(F)(F)F)C=1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=O)=O)=[C:16]([C:24]([F:27])([F:26])[F:25])[CH:15]=1>>[F:13][C:14]1[CH:19]=[CH:18][C:17]([SH:20])=[C:16]([C:24]([F:27])([F:25])[F:26])[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)S)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |